
diethyl (5-chloro-2-pyridinyl)amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5-chloro-2-pyridinyl)amidophosphate, also known as Dipterex, is a chemical compound that belongs to the class of organophosphate insecticides. It is widely used in agriculture to control pests that damage crops. The chemical structure of Dipterex is similar to that of nerve agents, which makes it highly toxic to both insects and humans.
Wirkmechanismus
The mechanism of action of diethyl (5-chloro-2-pyridinyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. diethyl (5-chloro-2-pyridinyl)amidophosphate binds irreversibly to the active site of the enzyme, leading to the accumulation of acetylcholine and overstimulation of the nervous system. This results in paralysis and death of the insect.
Biochemical and physiological effects:
diethyl (5-chloro-2-pyridinyl)amidophosphate is highly toxic to both insects and humans. In insects, it causes paralysis and death by overstimulating the nervous system. In humans, exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can lead to more severe symptoms, including seizures, coma, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (5-chloro-2-pyridinyl)amidophosphate is a widely used insecticide in agriculture, and its effectiveness has been well established. It is also used in the study of acetylcholinesterase, making it a valuable tool in neuroscience research. However, its toxicity to both insects and humans limits its use in laboratory experiments. Alternative compounds that are less toxic may be preferred for certain applications.
Zukünftige Richtungen
For the study of diethyl (5-chloro-2-pyridinyl)amidophosphate include the development of safer and more effective insecticides, the study of the long-term effects of exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate on human health, and the development of new drugs that target acetylcholinesterase.
Synthesemethoden
Diethyl (5-chloro-2-pyridinyl)amidophosphate can be synthesized by the reaction of 5-chloro-2-pyridinamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 45-47°C.
Wissenschaftliche Forschungsanwendungen
Diethyl (5-chloro-2-pyridinyl)amidophosphate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, thrips, whiteflies, and mites. diethyl (5-chloro-2-pyridinyl)amidophosphate is also used in the study of acetylcholinesterase, an enzyme that is targeted by organophosphate insecticides. It has been shown to inhibit the activity of this enzyme, leading to the accumulation of acetylcholine in the nervous system and ultimately causing paralysis and death in insects.
Eigenschaften
IUPAC Name |
5-chloro-N-diethoxyphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN2O3P/c1-3-14-16(13,15-4-2)12-9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHXJHDBYORDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=NC=C(C=C1)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-chloro-2-pyridinyl)amidophosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)

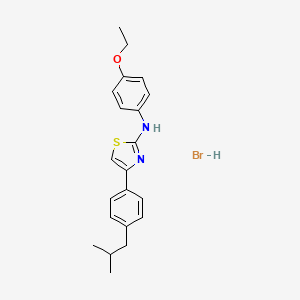
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
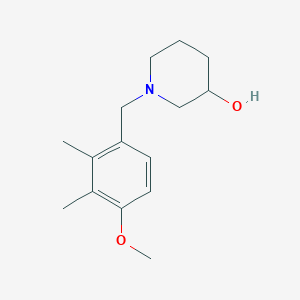
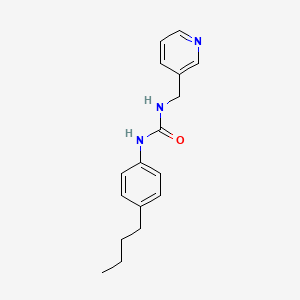
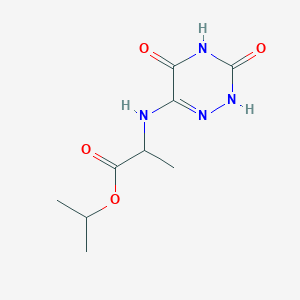
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
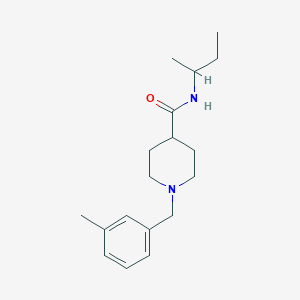
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)